molecular formula C13H17FN2O2 B13424448 Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- CAS No. 40890-94-6

Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl-

Cat. No.: B13424448
CAS No.: 40890-94-6
M. Wt: 252.28 g/mol
InChI Key: VEDBRFQGVWSKBO-UHFFFAOYSA-N
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Description

Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- is a chemical compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes. This particular compound has a benzohydroxamic acid core with a 4-fluoro substituent and a piperidinomethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- typically involves the reaction of 4-fluorobenzoic acid with hydroxylamine to form 4-fluorobenzohydroxamic acid. This intermediate is then reacted with piperidinomethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- involves its ability to chelate metal ions and inhibit enzymes. The hydroxamic acid group binds to metal ions, forming stable complexes. This chelation disrupts the normal function of metalloproteinases and other metal-dependent enzymes, leading to their inhibition .

Comparison with Similar Compounds

Similar Compounds

    Benzohydroxamic acid: Lacks the 4-fluoro and piperidinomethyl substituents.

    4-Fluorobenzohydroxamic acid: Lacks the piperidinomethyl group.

    N-Piperidinomethylbenzohydroxamic acid: Lacks the 4-fluoro substituent

Uniqueness

Benzohydroxamic acid, 4-fluoro-N-piperidinomethyl- is unique due to the presence of both the 4-fluoro and piperidinomethyl groups. These substituents enhance its ability to chelate metal ions and inhibit enzymes, making it more effective in its applications compared to similar compounds .

Properties

CAS No.

40890-94-6

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

4-fluoro-N-hydroxy-N-(piperidin-1-ylmethyl)benzamide

InChI

InChI=1S/C13H17FN2O2/c14-12-6-4-11(5-7-12)13(17)16(18)10-15-8-2-1-3-9-15/h4-7,18H,1-3,8-10H2

InChI Key

VEDBRFQGVWSKBO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN(C(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

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